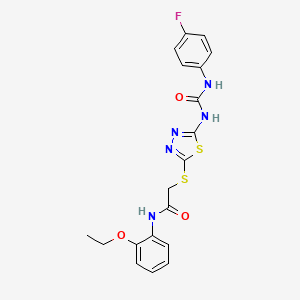

![molecular formula C16H14FN3S2 B2760719 5-(6-((4-氟苄基)硫基)吡啶并[3,2-c][2,1]苯并噻唑-3-基)-2,4-二甲基噻唑 CAS No. 894006-50-9](/img/structure/B2760719.png)

5-(6-((4-氟苄基)硫基)吡啶并[3,2-c][2,1]苯并噻唑-3-基)-2,4-二甲基噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s worth noting that similar compounds, such as pyridazin derivatives containing different thiobenzyl moieties, have been synthesized and screened for their inhibitory activities against rat intestinal α-glucosidase enzyme . The final products were easily obtained without the need for harsh purification steps .科学研究应用

抗氧化活性研究

研究已广泛探讨了包括噻唑衍生物在内的各种化合物抗氧化活性。氧自由基吸收能力 (ORAC) 测试和铁还原抗氧化能力 (FRAP) 测试等技术对于确定复杂样品的抗氧化能力至关重要,可用于研究 5-(6-((4-氟苄基)硫代)吡哒嗪-3-基)-2,4-二甲基噻唑等化合物(Munteanu & Apetrei, 2021)。

医药化学中的噻唑衍生物

噻唑衍生物已被证明具有作为抗氧化剂、镇痛剂、抗炎剂、抗菌剂、抗真菌剂、抗病毒剂和抗肿瘤剂的潜力。专利审查揭示了为各种治疗应用开发的噻唑衍生物的多样性,突出了该支架在药物开发中的多功能性 (Leoni et al., 2014)。

光电材料的潜力

对与噻唑基化合物具有结构相似性的喹唑啉衍生物的合成和应用的研究表明,这些化合物在电子器件、发光元件和光电转换元件中具有显着潜力。将噻唑和类似杂环化合物掺入 π 扩展共轭体系对于创造新型光电材料可能很有价值,这表明该化合物可能的研究途径 (Lipunova et al., 2018)。

作用机制

Target of Action

The primary target of the compound “5-(6-((4-Fluorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole” is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates .

Mode of Action

The compound interacts with the α-glucosidase enzyme, inhibiting its activity . The inhibition is competitive, meaning the compound competes with the substrate for the active site of the enzyme . This results in a decrease in the rate of carbohydrate digestion .

Biochemical Pathways

The inhibition of the α-glucosidase enzyme affects the carbohydrate digestion pathway . Normally, this enzyme cleaves 1,4-α-glycosidic linkages in oligo and polysaccharides, breaking them down into simpler sugars for absorption . When the enzyme is inhibited, this process is slowed down, leading to a delay in glucose absorption in the digestive system .

Pharmacokinetics

The compound’s potent inhibitory activity against α-glucosidase suggests it may have favorable bioavailability .

Result of Action

The primary result of the compound’s action is the suppression of postprandial hyperglycemia, or high blood sugar levels after meals . By inhibiting α-glucosidase and slowing down carbohydrate digestion, the compound helps to control blood glucose levels .

属性

IUPAC Name |

5-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3S2/c1-10-16(22-11(2)18-10)14-7-8-15(20-19-14)21-9-12-3-5-13(17)6-4-12/h3-8H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZKNPNAXMQSEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluorospiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2760637.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2760639.png)

![5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B2760640.png)

![3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2760641.png)

![Ethyl 4-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2760644.png)

![N-[3-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2760650.png)